2-[(7-氯-5-氧代-4-丙基-4,5-二氢[1,2,4]三唑并[4,3-a]喹唑啉-1-基)硫]-N-(4-甲氧基苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related [1,2,4]triazolo[4,3-a]quinazolin-5-ones involves cyclization of 2-hydrazinoquinazolin-4-ones with various electrophiles or one-carbon donors. This process often starts with the synthesis of hydrazinoquinazolinones from aniline derivatives through an innovative route, highlighting the complexity and creativity required in synthesizing these compounds (Alagarsamy et al., 2009).
Molecular Structure Analysis
Molecular structure analyses, including spectroscopy (1H NMR, 13C NMR, MS, and FT-IR) and X-ray crystallography, have confirmed the structural properties of these compounds. DFT calculations are utilized to optimize the molecular structure, providing insights into the geometrical parameters, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analysis (Wu et al., 2022).
Chemical Reactions and Properties
The chemical reactions involving these compounds can include cyclization, aminolysis, alkylation, and coupling methods such as DCC coupling and azide coupling. These reactions are crucial for introducing various substituents, influencing the compounds' biological activity and physical properties (Fathalla, 2015).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystallinity, are significant for their formulation and application. These properties are determined through rigorous testing and analysis, ensuring the compounds' suitability for further pharmacological investigation.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, are essential for understanding the compounds' mechanism of action. Molecular docking studies suggest favorable interactions with proteins, indicating potential biological activities. The inhibitory activities of these compounds against various proteins are better understood through molecular dynamics (MD) simulations, revealing potential applications in drug development (Wu et al., 2022).
科学研究应用
合成和抗组胺活性
来自三唑喹唑啉酮家族的化合物,包括各种1-取代-4-(取代苯基)-4H-[1,2,4]三唑并[4,3-a]喹唑啉,已经合成并研究了它们的H1-抗组胺活性。这些研究表明,在动物模型中对组胺诱导的支气管痉挛具有显著的保护作用,表明其作为新型H1-抗组胺药物的潜力。值得注意的是,像1-甲基-4-(取代苯基)-4H-[1,2,4]三唑并[4,3-a]喹唑啉-5-酮这样的化合物显示出与氯苯那敏马来酸盐等参考抗组胺药物相当或更高的效力,且具有减少的镇静作用,表明它们具有更少副作用的治疗应用潜力(Alagarsamy et al., 2009)。
抗癌特性
三唑喹唑啉酮衍生物也已被探索其抗癌活性。特定化合物已经表现出抑制微管聚合的能力,这是细胞分裂的一个关键过程,表明其作为抗癌药物的潜力。例如,N-甲基化的三唑喹唑啉酮衍生物在各种癌细胞系中显示出强效的抗癌活性,突显了它们作为血管破坏剂和微管组装抑制剂的潜力(Driowya et al., 2016)。
质量控制和药物开发
建立三唑喹唑啉酮衍生物的质量控制方法对于它们作为药物的推进至关重要。研究已经着重于建立这些化合物的纯度、鉴定和定量评估的协议,确保它们适合进行进一步深入研究和潜在的临床应用(Danylchenko et al., 2018)。
作用机制
属性
IUPAC Name |
2-[(7-chloro-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O3S/c1-3-10-26-19(29)16-11-13(22)4-9-17(16)27-20(26)24-25-21(27)31-12-18(28)23-14-5-7-15(30-2)8-6-14/h4-9,11H,3,10,12H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFPRKPGJXXEMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC(=O)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(4-methoxyphenyl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。